An In-depth Technical Guide to N-dibenzofuran-3-yl-2,5-diiodobenzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-dibenzofuran-3-yl-2,5-diiodobenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N-dibenzofuran-3-yl-2,5-diiodobenzamide, including its molecular characteristics, a proposed synthesis protocol, and an exploration of its potential applications within the fields of chemical biology and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel chemical entities for therapeutic development.
Core Molecular Attributes
N-dibenzofuran-3-yl-2,5-diiodobenzamide is a complex organic molecule featuring a dibenzofuran core linked to a diiodobenzamide moiety. Its chemical structure and properties are fundamental to its potential interactions with biological systems.
The molecular weight of N-dibenzofuran-3-yl-2,5-diiodobenzamide is 539.11 g/mol , and its molecular formula is C₁₉H₁₁I₂NO₂.[1] This high molecular weight is largely attributable to the presence of two iodine atoms, which significantly influence the compound's electron distribution and potential for halogen bonding, a type of non-covalent interaction that is of increasing interest in drug design.
Table 1: Physicochemical Properties of N-dibenzofuran-3-yl-2,5-diiodobenzamide
| Property | Value | Source |
| Molecular Weight | 539.11 g/mol | [1] |
| Molecular Formula | C₁₉H₁₁I₂NO₂ | [1] |
| SMILES | c1ccc2c(c1)c1ccc(cc1o2)NC(=O)c1cc(ccc1I)I | [1] |
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// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C11; C12 -- C1; C12 -- C2 [style=invis]; C12 -- C3 [style=invis]; C12 -- C4; C12 -- C5 [style=invis]; C12 -- C6 [style=invis]; C12 -- O1; O1 -- C3; C8 -- N1; N1 -- H1; N1 -- C13; C13 -- O2 [style=double]; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- I1; C16 -- C17; C17 -- C18; C18 -- I2; C18 -- C19; C19 -- C14; }
Figure 1: Chemical structure of N-dibenzofuran-3-yl-2,5-diiodobenzamide.
Proposed Synthesis Protocol
A suitable method would be the use of a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like hydroxybenzotriazole (HOBt).[2] This combination is effective in forming the active ester of the carboxylic acid, which then readily reacts with the amine to form the desired amide.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,5-diiodobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Amine Addition: To this solution, add dibenzofuran-3-amine (1.1 equivalents).
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Activation: Add HOBt (1.2 equivalents) to the reaction mixture.
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Coupling Agent Addition: Cool the mixture to 0°C using an ice bath and slowly add EDC hydrochloride (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2: Proposed synthesis workflow for N-dibenzofuran-3-yl-2,5-diiodobenzamide.
Potential Biological and Pharmacological Significance
While there is no specific literature detailing the biological activity of N-dibenzofuran-3-yl-2,5-diiodobenzamide, the core dibenzofuran and benzofuran scaffolds are present in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[3]
Anticancer and Antiproliferative Potential: Dibenzofuran and its derivatives have been investigated for their anticancer properties.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival. The diiodo-substitution on the benzamide ring may enhance activity through mechanisms such as halogen bonding with target proteins.
Antimicrobial Activity: The benzofuran nucleus is a common motif in compounds exhibiting antibacterial and antifungal activities.[6][7] The structural features of N-dibenzofuran-3-yl-2,5-diiodobenzamide, including its aromatic systems and halogen atoms, suggest that it could be explored for its potential as an antimicrobial agent.
Other Therapeutic Areas: Derivatives of dibenzofuran have been explored for a variety of other therapeutic applications, including as anti-inflammatory agents and for their effects on the central nervous system. The unique combination of the dibenzofuran and diiodobenzamide moieties could lead to novel pharmacological profiles.
It is important to emphasize that the biological activities mentioned above are based on the broader class of dibenzofuran and benzofuran compounds. The specific biological profile of N-dibenzofuran-3-yl-2,5-diiodobenzamide remains to be elucidated through dedicated screening and mechanistic studies.
Future Directions and Research Opportunities
The lack of specific data for N-dibenzofuran-3-yl-2,5-diiodobenzamide presents a clear opportunity for further research. Key areas for investigation include:
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Chemical Synthesis and Characterization: The development and optimization of a robust synthesis protocol, followed by full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) are essential first steps.
-
Biological Screening: Comprehensive screening of the compound in a variety of biological assays is necessary to identify any potential therapeutic activities. This could include cancer cell line proliferation assays, antimicrobial susceptibility testing, and enzyme inhibition assays.
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Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of analogs will be crucial for establishing SAR and optimizing the compound's potency and selectivity.
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Computational Modeling: Molecular docking and other computational studies could be employed to predict potential biological targets and guide the design of future analogs.
Conclusion
N-dibenzofuran-3-yl-2,5-diiodobenzamide is a molecule with significant potential for discovery-phase research. Its unique structural features, combining the privileged dibenzofuran scaffold with a diiodinated benzamide, make it an intriguing candidate for biological evaluation. While specific data on this compound is currently limited, the established biological activities of related structures provide a strong rationale for its synthesis and investigation as a potential lead compound in drug discovery programs. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, thereby enabling further exploration by the scientific community.
References
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